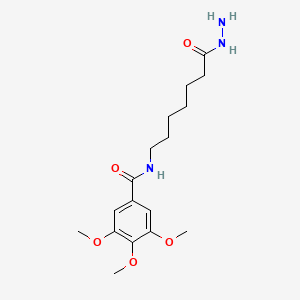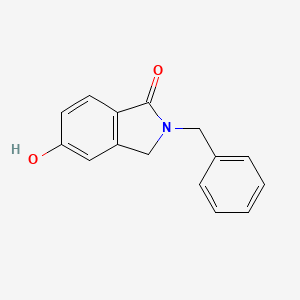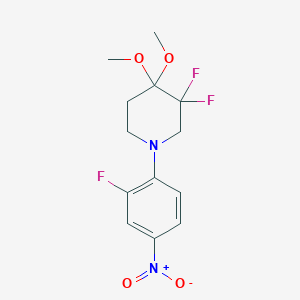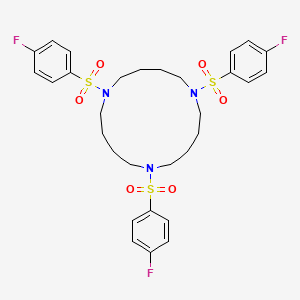
4,4'-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4,4'-(prop-1-ène-1,1-diyl)di(cyclohexane-1,2-dicarboxylique) est un composé chimique avec une structure complexe qui inclut des cycles cyclohexane et des groupes d'acide carboxylique.
Méthodes De Préparation
La synthèse de l'acide 4,4'-(prop-1-ène-1,1-diyl)di(cyclohexane-1,2-dicarboxylique) implique généralement plusieurs étapes, y compris la formation de cycles cyclohexane et l'introduction de groupes d'acide carboxylique. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour obtenir le produit désiré. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L'acide 4,4'-(prop-1-ène-1,1-diyl)di(cyclohexane-1,2-dicarboxylique) subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Ce composé a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. En biologie et en médecine, il peut être étudié pour ses effets thérapeutiques potentiels et ses interactions avec les systèmes biologiques. Dans l'industrie, il peut être utilisé dans la production de polymères et d'autres matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4,4'-(prop-1-ène-1,1-diyl)di(cyclohexane-1,2-dicarboxylique) implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Les cibles moléculaires et les voies spécifiques dépendent du contexte de son utilisation, par exemple dans les applications thérapeutiques ou la science des matériaux.
Mécanisme D'action
The mechanism of action of 4,4’-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use, such as in therapeutic applications or material science.
Comparaison Avec Des Composés Similaires
L'acide 4,4'-(prop-1-ène-1,1-diyl)di(cyclohexane-1,2-dicarboxylique) peut être comparé à des composés similaires tels que le 4,4'-(cyclohexane-1,1-diyl)diphénol et le 4,4'-(1,2-diphényléthène-1,2-diyl)diphénol. Ces composés partagent des similitudes structurales mais diffèrent dans leurs propriétés chimiques et leurs applications spécifiques.
Propriétés
Numéro CAS |
650621-96-8 |
|---|---|
Formule moléculaire |
C19H26O8 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
4-[1-(3,4-dicarboxycyclohexyl)prop-1-enyl]cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-2-11(9-3-5-12(16(20)21)14(7-9)18(24)25)10-4-6-13(17(22)23)15(8-10)19(26)27/h2,9-10,12-15H,3-8H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
Clé InChI |
XLBKJUZCUPWYSQ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1CCC(C(C1)C(=O)O)C(=O)O)C2CCC(C(C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)

![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)


![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)

